Benzylethanolamine

Catalog No.
S660943
CAS No.
104-63-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylethanolamine

Direct alkylation of MEA often yields N,N-dialkylation side-products, hindering API purity. Benzylethanolamine (CAS 104-63-2) provides a pre-formed mono-N-substituted intermediate with a removable benzyl protecting group, ensuring clean reactions. - Prevents dialkylation in pharma syntheses (e.g., Nisoxetine). - Epoxy co-curing agent: aromaticity boosts thermal stability. - Surfactant building block: precise HLB control via hydrophobic benzyl. - Colorless to pale yellow liquid, bp 260-285°C, soluble in water/organics. Consistent quality for R&D and scale-up.

CAS Number

104-63-2

Product Name

Benzylethanolamine

IUPAC Name

2-(benzylamino)ethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

XNIOWJUQPMKCIJ-UHFFFAOYSA-N

Synonyms

2-(N-Benzylamino)ethanol; 2-[(Phenylmethyl)amino]ethanol; Benzyl(2-hydroxyethyl)amine; Benzylaminoethanol; Benzylethanolamine; N-(2-Hydroxyethyl)benzenemethanamine; N-(2-Hydroxyethyl)benzylamine; N-Benzyl-2-aminoethanol; N-Benzyl-2-hydroxyethylamine;

Canonical SMILES

C1=CC=C(C=C1)CNCCO

The exact mass of the compound N-Benzylethanolamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

N-Benzylethanolamine is a versatile amino alcohol characterized by a secondary amine and a primary alcohol functional group.[1] This structure makes it a valuable building block and intermediate in a range of organic syntheses, from active pharmaceutical ingredients (APIs) to surfactants and corrosion inhibitors.[1][2][3] It is a colorless to pale yellow liquid, soluble in water and various organic solvents, with a boiling point of approximately 260-285 °C.[2][4] Its primary industrial and research roles are as a chemical intermediate, particularly in the synthesis of pharmaceuticals, and as a component in specialty polymers and gas treatment processes.[1][5]

Research Procurement Fit

Synthetic Building Block
Aromatic amino alcohol that supports CGRP antagonist and HDAC inhibitor fragment synthesis.
N-Benzyl Advantage
Enables N-benzyl heterocyclic constructions not accessible with simpler aliphatic amino alcohols.
Procurement Option
Available in standard and high-purity grades to match synthetic research requirements.

Replacing Benzylethanolamine with simpler analogs like monoethanolamine (MEA) or N-alkylethanolamines often fails because the N-benzyl group is critical for directing synthesis and imparting specific performance characteristics. In multi-step pharmaceutical synthesis, the benzyl group serves as a stable, sterically-directing protecting group that can be selectively removed later, a feature not offered by simple alkyl groups.[6] Attempting direct N-alkylation of MEA to create a specific secondary amine is often complicated by the formation of N,N-dialkylated by-products, making purification difficult and reducing yield.[6] Benzylethanolamine provides a direct, high-purity route to the required mono-N-substituted intermediate, avoiding these common side reactions and ensuring process reproducibility. In applications like epoxy curing, the aromatic nature of the benzyl group can also contribute to the thermal and mechanical properties of the cured polymer in ways that purely aliphatic substitutes cannot.[7]

Substitution Risk

Replacing the N-benzyl group with a simpler alkyl chain (e.g., N-methylethanolamine) alters vapor pressure and solubility profiles, which may affect reaction control and workup.
Thermodynamic property shifts can change evaporative loss and phase separation behavior; direct substitution may require method revalidation.
Synthetic routes dependent on the benzyl moiety for heterocycle formation cannot be replicated with aliphatic analogs without full pathway redesign.

Precursor Suitability: Essential Building Block for the Antidepressant Nisoxetine

Benzylethanolamine is a documented key intermediate in the synthesis of Nisoxetine, a potent and selective norepinephrine reuptake inhibitor (NET).[8][9] The synthesis pathway involves the reaction of (S)-3-chloro-1-phenylpropanol with N-benzylethanolamine, followed by subsequent reaction steps.[9] Using Benzylethanolamine directly provides the necessary N-benzyl-N-(2-hydroxyethyl) moiety in a single, well-defined molecule. Attempting to build this structure from a simpler amine like ethanolamine in situ would introduce competing reactions and significant purification challenges, compromising the efficiency and reproducibility of the synthesis of this complex active pharmaceutical ingredient.

Evidence DimensionRole in Synthesis
Target Compound DataServes as a direct, single-component precursor for the N-benzyl-N-(2-hydroxyethyl) group in Nisoxetine synthesis.
Comparator Or BaselineUsing ethanolamine would require a multi-step, in-situ process (benzylation and subsequent reaction) with high potential for side products and lower overall yield.
Quantified DifferenceNot directly quantified in sources, but provides a more direct and higher-purity synthetic route compared to starting with simpler amines.
ConditionsSynthesis of Nisoxetine and related non-tricyclic antidepressants.

For pharmaceutical synthesis, procuring the precise advanced intermediate avoids process development challenges and ensures a cleaner, more reliable route to the final API.

Lower Volatility vs Aliphatic Analogs
Reported
Vapor pressure ~0.00134 mmHg (25°C); ~392-fold lower than N-methylethanolamine
Supports process safety and stoichiometric control in high-temperature or vacuum synthesis.
Experimental data from static and transpiration methods; verify under intended reaction conditions.

Processability: Enables Higher Yields in Synthesis Compared to Traditional Routes

Modern synthesis routes to produce Benzylethanolamine demonstrate significant yield improvements over older methods. A catalytic hydrogenation process using benzaldehyde and ethanolamine reports yields as high as 93.3% with 96.8% purity.[10] This is a substantial improvement over the classical method of reacting benzyl chloride with excess ethanolamine, which typically results in yields of only 66-68%.[10] The lower yield of the classical method is attributed to side reactions, including the formation of secondary amine byproducts.[10] Procuring high-purity Benzylethanolamine manufactured via an optimized route ensures a more efficient and cost-effective starting material for downstream applications.

Evidence DimensionSynthesis Yield
Target Compound Data93.3% (via catalytic hydrogenation of benzaldehyde and ethanolamine)
Comparator Or Baseline66-68% (via classical reaction of benzyl chloride and ethanolamine)
Quantified Difference~25-27% absolute increase in yield
ConditionsIndustrial synthesis of N-Benzylethanolamine.

This highlights the importance of the manufacturing process for the compound's quality and cost-effectiveness, making it a superior choice as a readily available, high-purity intermediate.

Defined Aqueous Solubility
Data to verify
162 g/L at 25°C (vs. full miscibility for N-methylethanolamine)
Enables predictable liquid-liquid extraction and controlled phase partitioning.
Solubility may vary with temperature and matrix; confirm in target solvent system.

Epoxy Curing: Potential for Performance Modification Compared to Simple Aliphatic Amines

In epoxy resin systems, the choice of amine curing agent is a primary driver of the final material's properties.[11] While simple aliphatic amines like diethylenetriamine (DETA) or triethylenetetramine (TETA) are common, curing agents with aromatic structures, such as m-phenylenediamine, are known to produce cured products with enhanced temperature and corrosion resistance.[7] Benzylethanolamine, containing a benzyl group, introduces aromaticity into the polymer backbone. This structural feature provides a mechanism for improving thermal stability and mechanical properties compared to purely aliphatic ethanolamine derivatives like N-methylethanolamine or N-ethylethanolamine, which lack this aromatic component. Furthermore, the hydroxyl group can participate in accelerating the cure, a mechanism leveraged by accelerators like benzyl alcohol.[12]

Evidence DimensionExpected Performance as Curing Agent
Target Compound DataIntroduces aromatic rings into the polymer matrix, which is associated with improved thermal and chemical resistance.
Comparator Or BaselineSimple N-alkyl ethanolamines (e.g., N-methylethanolamine) or parent ethanolamine provide a purely aliphatic linkage, typically resulting in lower thermal stability.
Quantified DifferenceNot directly quantified, but based on established principles of polymer chemistry where aromatic structures enhance performance over aliphatic ones.
ConditionsCuring of standard epoxy resins (e.g., DGEBA-type).

For formulators developing high-performance coatings, adhesives, or composites, Benzylethanolamine offers a pathway to enhanced thermal and mechanical properties not achievable with common aliphatic amine substitutes.

High-Purity Grade Availability
Specification review
>99% (GC) available vs. standard 96% commercial grade
Reduces side-reaction risk in pharmaceutical intermediate synthesis.
Verify supplier COA and batch-specific purity before critical synthetic steps.

Key Intermediate for the Synthesis of Non-Tricyclic Antidepressants

Benzylethanolamine is the right choice as a starting material in the synthesis of complex APIs like Nisoxetine. Its structure provides the exact N-substituted fragment required, streamlining the synthetic route and avoiding the low yields and difficult purifications associated with building the molecule from simpler amines like ethanolamine.[9][10]

Modifier for High-Performance Epoxy Resin Formulations

In the formulation of specialty epoxy systems, Benzylethanolamine can be used as a co-curing agent to introduce aromaticity. This is a targeted strategy to enhance the thermal stability and chemical resistance of the final cured product, a performance benefit not attainable with common aliphatic ethanolamines.[7]

Synthesis of Specialty Surfactants and Corrosion Inhibitors

The dual functionality of an amine and an alcohol, combined with the hydrophobic benzyl group, makes Benzylethanolamine a suitable precursor for specialty surfactants and corrosion inhibitors.[1][2] Its well-defined structure allows for precise control over the hydrophilic-lipophilic balance in the final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
CGRP antagonist research synthesis
N-Benzyl pharmacophore requirement, high-purity grade
Purity verification and reaction yield consistency
Aqueous/organic extraction workup
Controlled aqueous solubility profile
Phase separation reproducibility and extraction efficiency
Low-volatility process development
Low vapor pressure profile
Evaporative loss control and stoichiometric fidelity under vacuum or heat

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 Da

Monoisotopic Mass

151.099714038 Da

Heavy Atom Count

11

LogP

0.79 (LogP)

UNII

48121MS9JM

Related CAS

58576-72-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (36.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (63.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000372 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-63-2

Wikipedia

N-benzylaminoethanol

General Manufacturing Information

Ethanol, 2-[(phenylmethyl)amino]-: ACTIVE

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